

what is 9-SAHSA and its biological function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	9-SAHSA
Cat. No.:	B593278

[Get Quote](#)

An In-depth Technical Guide to 9-Stearoyl-9-Hydroxystearic Acid (**9-SAHSA**) and its Biological Function

Disclaimer: Scientific research on the specific biological functions of 9-Stearoyl-9-Hydroxystearic Acid (**9-SAHSA**) is limited. The vast majority of published studies focus on a closely related molecule, 9-Palmitoyl-9-Hydroxystearic Acid (9-PAHSA). This guide will provide a comprehensive overview of the broader class of lipids to which **9-SAHSA** belongs—Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—using the extensively studied 9-PAHSA as the primary exemplar for biological functions, signaling pathways, and experimental methodologies. The precursor molecule, 9-Hydroxystearic Acid (9-HSA), will also be discussed.

Introduction to FAHFAs and **9-SAHSA**

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.^[1] These molecules are formed by the esterification of a fatty acid to a hydroxy fatty acid. **9-SAHSA** is a specific FAHFA where stearic acid is esterified to the 9th carbon of 9-hydroxystearic acid (9-HSA).^[2] While several FAHFA families have been identified in mammalian tissues, levels of **9-SAHSA** in human circulation have been reported as below the limit of detection in some studies, suggesting it may be less abundant than other isomers like 9-PAHSA.^{[1][3]}

The most studied FAHFA is 9-PAHSA, where palmitic acid is esterified to 9-HSA.^[4] Research indicates that serum and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans and correlate strongly with insulin sensitivity.^{[1][5]} Given the structural similarity, the

biological activities of 9-PAHSA provide the most relevant insights into the potential functions of **9-PAHSA**.

Biological Functions of FAHFAs (Exemplified by 9-PAHSA)

The biological activities of FAHFAs are multifaceted, primarily revolving around metabolic regulation and immunomodulation.

Anti-Diabetic and Metabolic Effects

Oral administration or chronic treatment with 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance.[1][4][5] The key metabolic functions include:

- Enhanced Insulin Secretion: PAHSAs augment glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[5]
- Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[6]
- Hepatic Insulin Sensitivity: PAHSAs can enhance the ability of insulin to suppress endogenous glucose production in the liver.[7]
- Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process associated with increased thermogenesis and energy expenditure, which can counteract obesity.[8][9]

Anti-Inflammatory Effects

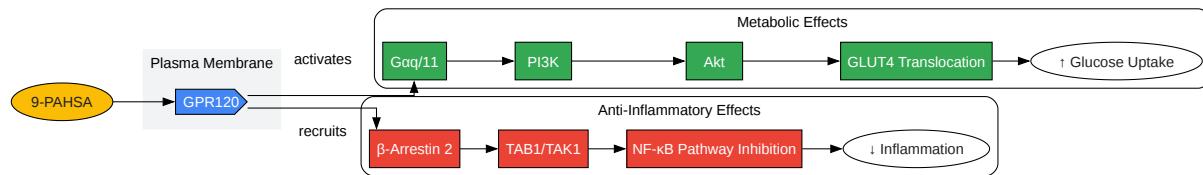
FAHFAs exhibit significant anti-inflammatory properties across various models:

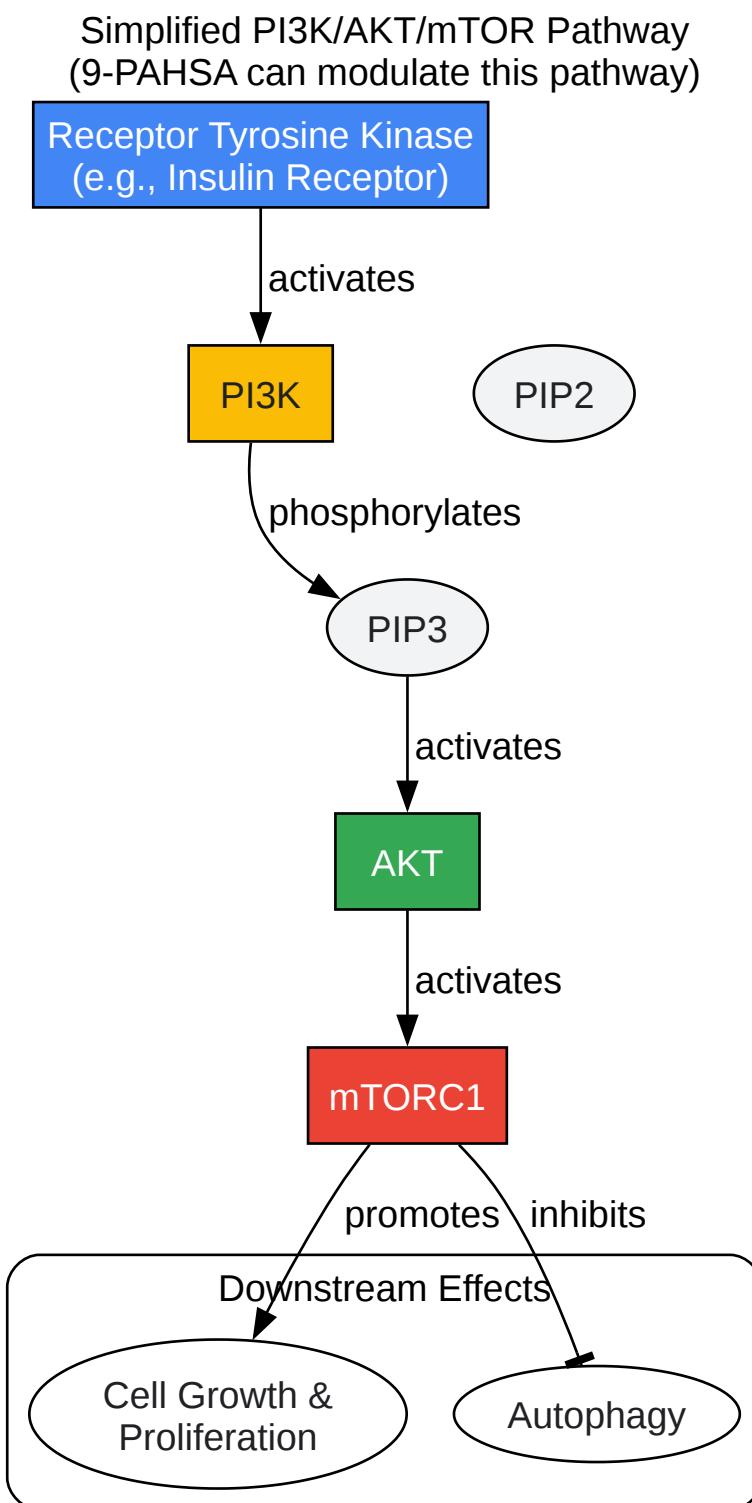
- Cytokine Reduction: 9-PAHSA treatment reduces the secretion of pro-inflammatory cytokines, such as TNF- α and IL-1 β , from macrophages.[10] It also suppresses the expression of IL-1 β and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[3][11]

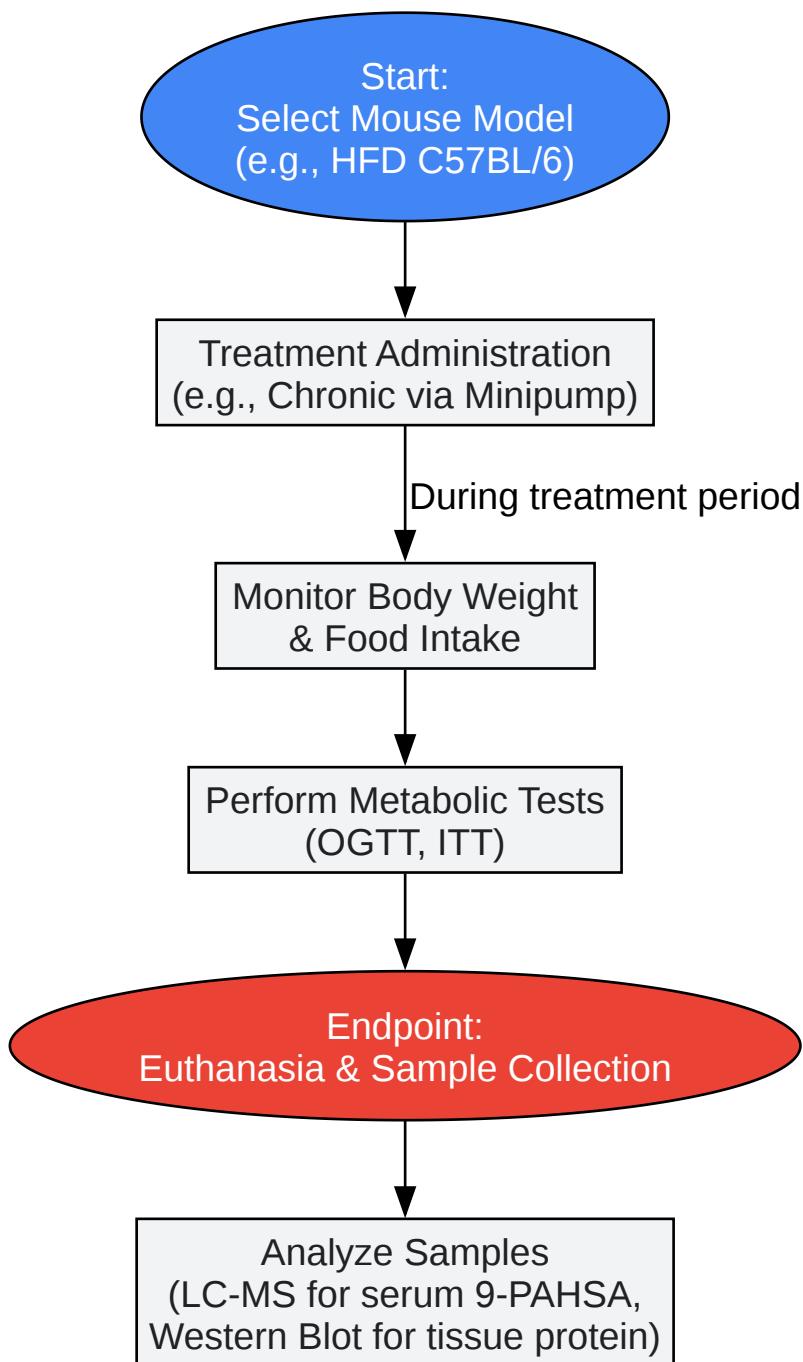
- Inhibition of Immune Cell Activation: 9-PAHSA can inhibit the maturation of dendritic cells, key antigen-presenting cells in the immune system.[10]
- Chemokine Receptor Antagonism: 9-PAHSA has been identified as an antagonist for several chemokine receptors, including CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12] However, some studies suggest this anti-inflammatory potential is weak and occurs at high concentrations.[12][13]

Cardiovascular Effects

In diabetic (db/db) mice, administration of 9-PAHSA was found to ameliorate cardiovascular complications by promoting autophagic flux (a cellular cleaning process) and reducing myocardial hypertrophy (enlargement of the heart muscle).[14]


Signaling Pathways


FAHFs, particularly 9-PAHSA, exert their effects through several key signaling pathways.


G-Protein Coupled Receptor 120 (GPR120)

GPR120 (also known as FFAR4) is a key receptor for long-chain fatty acids and is a primary target for 9-PAHSA.[8][15] Activation of GPR120 in adipocytes and immune cells initiates downstream signaling that mediates many of the observed biological effects.

- Metabolic Regulation: In adipocytes, 9-PAHSA-mediated activation of GPR120 enhances insulin-stimulated glucose uptake.[6] This process involves the G α q/11 subunit and subsequent activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[15]
- Anti-Inflammatory Signaling: GPR120 activation by 9-PAHSA can inhibit the pro-inflammatory NF- κ B pathway.[8][9] This occurs through a β -arrestin-2-dependent mechanism that prevents the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm.[6][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 14. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is 9-SAHS and its biological function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593278#what-is-9-sahsa-and-its-biological-function\]](https://www.benchchem.com/product/b593278#what-is-9-sahsa-and-its-biological-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com